5-(4-Methylphenyl)isoxazole
Overview
Description
5-(4-Methylphenyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its wide range of biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Isoxazole derivatives are known to interact with a variety of biological targets due to their diverse chemical structure .
Mode of Action
Isoxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Result of Action
Isoxazole derivatives have been found to exhibit a range of biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by metals such as copper (Cu) or ruthenium (Ru) . metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
One efficient method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave conditions to yield 5-substituted isoxazoles . This method is catalyst-free and offers high yields.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring, leading to the formation of isoxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(4-Methylphenyl)isoxazole has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)isoxazole
- 5-(4-Chlorophenyl)isoxazole
- 5-(4-Nitrophenyl)isoxazole
Uniqueness
5-(4-Methylphenyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potentials .
Properties
IUPAC Name |
5-(4-methylphenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVLLTZZYAWHGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296834 | |
Record name | 5-(4-methylphenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7064-35-9 | |
Record name | 7064-35-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111918 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(4-methylphenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(P-TOLYL)ISOXAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Have any studies explored the antitubercular potential of 5-(4-Methylphenyl)isoxazole derivatives?
A2: Yes, research has investigated the synthesis and antitubercular activity of phenylisoxazole isoniazid derivatives, including this compound-3-carbaldehyde isonicotinylhydrazone (compound 7 in the study). [] This compound showed promising activity against the Mycobacterium tuberculosis standard strain H37Rv, with a minimum inhibitory concentration (MIC) comparable to isoniazid. [] While these findings are encouraging, further investigation is crucial to determine the potential of this compound as a viable antitubercular agent.
Q2: What insights have computational studies provided about the structure of this compound derivatives?
A3: Computational chemistry has been employed to study the structure of this compound derivatives. For instance, density functional theory (DFT) calculations were used to investigate the conformational preferences of phenylisoxazole isoniazid derivatives, including this compound-3-carbaldehyde isonicotinylhydrazone. [] These calculations, conducted at the B3LYP/6-311++G(d,p) level of theory, suggested that these compounds predominantly exist in the trans(E) isomeric form in solution. [] This information contributes to a deeper understanding of the structure-activity relationships of these compounds, potentially guiding future drug design efforts.
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